molecular formula C8H4ClNO3 B13678035 6-Chlorobenzo[c]isoxazole-3-carboxylic Acid

6-Chlorobenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13678035
M. Wt: 197.57 g/mol
InChI Key: FUBIKVSQXOAKLB-UHFFFAOYSA-N
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Description

6-Chlorobenzo[c]isoxazole-3-carboxylic acid is a chemical compound belonging to the class of benzoisoxazole carboxylic acids. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[c]isoxazole-3-carboxylic acid typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . One example of a synthetic route includes the reaction of 6-chlorobenzo[d]isoxazole-3-carboxylic acid with dichloromethane, N,N-dimethylformamide, and oxalyl chloride at 0°C, followed by the addition of 2-methyl-3-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[c]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chlorobenzo[c]isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[c]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-Chlorobenzo[d]isoxazole-3-carboxylic acid
  • 6-Chlorobenzo[e]isoxazole-3-carboxylic acid
  • 6-Chlorobenzo[f]isoxazole-3-carboxylic acid

Comparison: 6-Chlorobenzo[c]isoxazole-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a chlorine atom at the 6-position. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

6-chloro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12)

InChI Key

FUBIKVSQXOAKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1Cl)C(=O)O

Origin of Product

United States

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